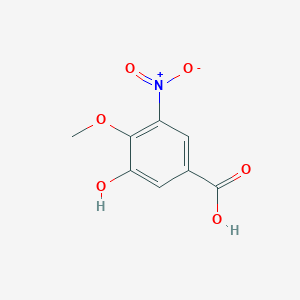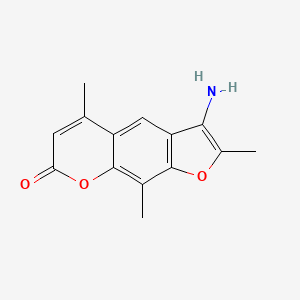![molecular formula C20H16N2S B14432872 2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline CAS No. 81008-86-8](/img/structure/B14432872.png)
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a quinoline core structure, which is known for its significant biological and pharmacological activities. The compound’s unique structure, which includes a sulfanyl group and an aniline moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Scientific Research Applications
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline core but lacks the sulfanyl and aniline groups.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the sulfanyl group.
Thiazole Derivatives: Similar heterocyclic structure but with a sulfur and nitrogen atom in the ring.
Uniqueness
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group enhances its reactivity, while the aniline moiety contributes to its potential pharmacological activities .
Properties
CAS No. |
81008-86-8 |
|---|---|
Molecular Formula |
C20H16N2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(4-methylbenzo[h]quinolin-2-yl)sulfanylaniline |
InChI |
InChI=1S/C20H16N2S/c1-13-12-19(23-18-9-5-4-8-17(18)21)22-20-15(13)11-10-14-6-2-3-7-16(14)20/h2-12H,21H2,1H3 |
InChI Key |
NXIGYOKZYYJHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)SC4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


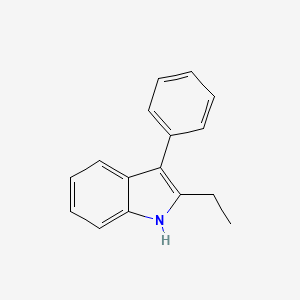
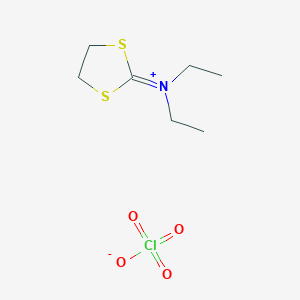
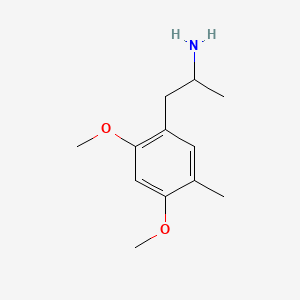
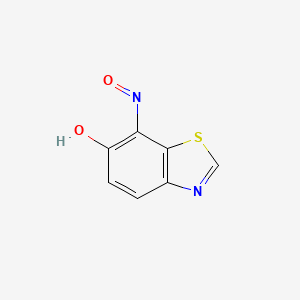

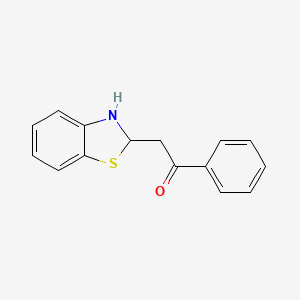
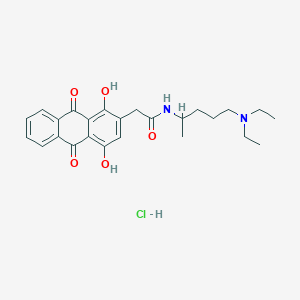
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
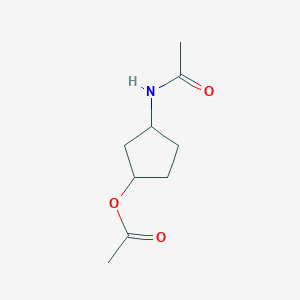
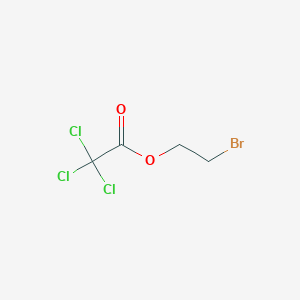
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
